molecular formula C15H12N2O3S B2446329 (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one CAS No. 461673-93-8

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one

Cat. No.: B2446329
CAS No.: 461673-93-8
M. Wt: 300.33
InChI Key: UHWNSCRBEPDEQI-MDWZMJQESA-N
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Description

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one and its derivatives have demonstrated significant antibacterial properties. For instance, some derivatives, particularly those with hydroxy, nitro, and chloro groups on the benzene ring, exhibit enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria compared to their parent compounds. The antibacterial activity was notably observed against pathogens like Staphylococcus aureus, B. citrus, and Escherichia coli. The presence of substituted and unsubstituted 5-arylidene moieties plays a critical role in enhancing these antibacterial properties (V. Patel et al., 2010). Similarly, some novel derivatives containing indole also exhibited antibacterial and antifungal activities, indicating a broad spectrum of potential antimicrobial applications (D. Bhambi et al., 2007). Additionally, derivatives like 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene counterparts were synthesized and tested against various agricultural fungi, showing potential fungicidal effects, especially in new compounds (Huiling Liu et al., 2000).

Anticancer Applications

Certain derivatives of this compound have shown promise in anticancer research. For instance, a set of compounds bearing this framework and containing furan moiety exhibited moderate to strong antiproliferative activity against human leukemia cell lines. These compounds induced cytotoxicity and apoptosis in a cell cycle stage-dependent and dose-dependent manner, with some compounds like 5e and 5f showing potent anticancer activity (S. Chandrappa et al., 2009).

Antifibrotic and Anticancer Action

The synthesis of amino(imino)thiazolidinone derivatives led to the discovery of compounds with significant antifibrotic and anticancer activities. The structure-activity relationship revealed that compounds reducing the viability of fibroblasts did not possess anticancer effects. However, some derivatives showed high antifibrotic activity levels and did not scavenge superoxide radicals, making them interesting candidates for further testing in the context of antifibrotic treatments (D. Kaminskyy et al., 2016).

Fluorescent Chemosensors for Metal Ions

Thiazolidine derivatives have been utilized in the development of fluorescent chemosensors, particularly for the detection of metal ions like aluminum (III) ions. These chemosensors can prevent the adverse effects of cations and offer ultrasensitive and selective detections. The probes developed using these derivatives exhibited low cytotoxicity and potent blue fluorescence, indicating their potential in cell imaging and biological applications (Duygu Aydin et al., 2020).

Properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-7-12(20-9)8-13-14(19)17-15(21-13)16-10-3-5-11(18)6-4-10/h2-8,18H,1H3,(H,16,17,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNSCRBEPDEQI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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